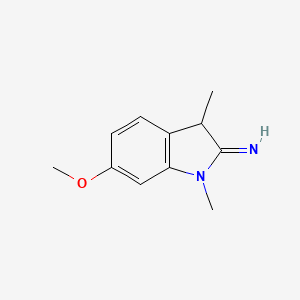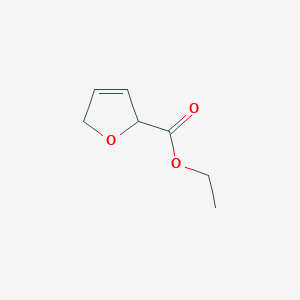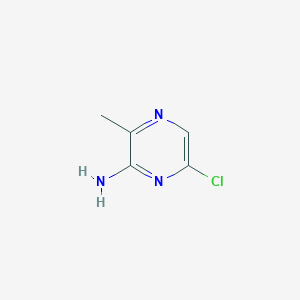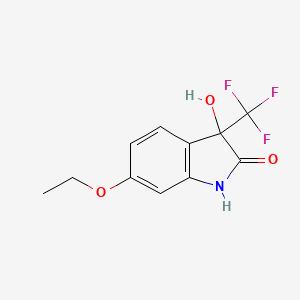
6-Methoxy-1,3-dimethylindolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,3-dimethylindolin-2-imine is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methoxy group at the 6th position, and two methyl groups at the 1st and 3rd positions of the indolin-2-imine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-dimethylindolin-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and appropriate methylating agents.
Methylation: The indole ring is methylated at the 1st and 3rd positions using methyl iodide in the presence of a strong base like sodium hydride.
Formation of Imine: The resulting 6-methoxy-1,3-dimethylindole is then reacted with an appropriate amine, such as ammonia or a primary amine, under acidic conditions to form the imine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Oxindole derivatives with potential biological activity.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Methoxy-1,3-dimethylindolin-2-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Lacks the methyl groups at the 1st and 3rd positions.
1,3-Dimethylindole: Lacks the methoxy group at the 6th position.
2-Methylindole: Has a methyl group at the 2nd position instead of the 1st and 3rd positions.
Uniqueness
6-Methoxy-1,3-dimethylindolin-2-imine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-1,3-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-7-9-5-4-8(14-3)6-10(9)13(2)11(7)12/h4-7,12H,1-3H3 |
InChI Key |
FDMZUVHKEKQUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)OC)N(C1=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)





![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)







